1,5-Dichloroanthraquinone

Descripción

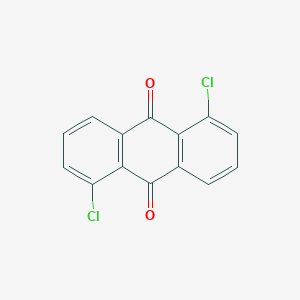

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUMARJCOGCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058874 | |

| Record name | 1,5-Dichloro-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-46-2 | |

| Record name | 1,5-Dichloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dichloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dichloro-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S335V6MF9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dichloroanthraquinone (CAS 82-46-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dichloroanthraquinone (CAS 82-46-2), a key chemical intermediate. The document details its physicochemical properties, safety and handling protocols, and experimental procedures for its synthesis and derivatization, with a focus on applications relevant to research and development.

Core Physicochemical and Safety Data

A foundational understanding of a compound's properties and hazards is critical for its safe and effective use in a laboratory setting. The following tables summarize the key physicochemical and safety data for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 82-46-2 | [1][2][3] |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [2][3][4] |

| Molecular Weight | 277.10 g/mol | [2][3] |

| Appearance | Yellow powder/solid | [5] |

| Melting Point | 244 - 250 °C | [3][5][6] |

| Boiling Point | 387.84 °C (rough estimate) | [6] |

| Solubility | Insoluble in water. Soluble in nitrobenzene (B124822), anisole, and benzyl (B1604629) alcohol. Sparingly soluble in chloroform (B151607) and ethyl acetate.[4][6][7] | |

| Density | 1.514 g/cm³ | [8] |

Safety and Hazard Information

| Hazard Category | Description | Source(s) |

| GHS Pictogram | Irritant | [2] |

| GHS Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory and digestive tract irritation.[1][2] | |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | [2] |

| Incompatibilities | Strong oxidizing agents | [1][5] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide | [1][5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis of this compound and a representative derivatization reaction.

Synthesis of this compound from 1,5-Dinitroanthraquinone (B1294578)

This process describes the conversion of 1,5-dinitroanthraquinone to this compound using elemental chlorine in the presence of phthalic anhydride (B1165640).[9][10]

Materials:

-

1,5-Dinitroanthraquinone

-

Phthalic anhydride

-

Elemental chlorine gas

-

Nitrobenzene

-

Methanol

-

Nitrogen gas (for inerting)

-

Reaction vessel with heating, stirring, gas inlet, and condenser

Procedure:

-

A mixture of 1,5-dinitroanthraquinone and at least 50% by weight of liquid phthalic anhydride is prepared in the reaction vessel.[9][10]

-

The mixture is heated to a temperature between 170°C and 260°C to form a thinly liquid melt.[9]

-

Elemental chlorine is introduced into the melt, and the reaction is allowed to proceed.

-

After the reaction is complete, the melt is purged with an inert gas, such as nitrogen, to remove any remaining chlorine.[10]

-

The phthalic anhydride is then separated from the product. This can be achieved by vacuum distillation or by dissolving the phthalic anhydride in hot water.[9][10]

-

For further purification, the crude product can be recrystallized from a suitable solvent like nitrobenzene.[9][10]

-

The distillation residue is mixed with nitrobenzene and heated to 200-210°C with stirring until a solution forms, which is held at this temperature for 15 minutes.[9][10]

-

The filter cake is washed with nitrobenzene, followed by methanol, to remove residual nitrobenzene.[9][10]

Synthesis of Thioanthraquinone Analogues

This protocol outlines a general method for the synthesis of 1-substituted-5-chloro-thioanthraquinone analogues from this compound and various thiols.[11]

Materials:

-

This compound

-

Bioactive thiol (e.g., 1-dodecanethiol, butyl-3-mercaptopropionate, 1-pentanethiol, 4-fluorothiophenol)

-

Ethylene (B1197577) glycol

-

Potassium hydroxide (B78521) (KOH)

-

Chloroform

-

Water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Reaction vessel with reflux system and stirring

Procedure:

-

One molar equivalent of this compound and the desired thiol are combined in a reaction vessel.

-

A mixture of ethylene glycol (30 ml) and an aqueous solution of KOH (1.2 g KOH in 8 ml of water) is added to the vessel.[11]

-

The reaction mixture is stirred and heated to 110-120°C under reflux for 48 hours.[11]

-

After cooling, chloroform is added to the reaction mixture to extract the organic products.

-

The organic layer is separated and washed multiple times with water (4 x 30 ml).[11]

-

The washed organic layer is dried over anhydrous sodium sulfate.[11]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired thioanthraquinone analogue.[11]

Visualized Workflows and Relationships

Diagrams are provided to visually represent the experimental workflow for synthesis and the role of this compound as a chemical intermediate.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Role of this compound as an intermediate in synthesizing thioanthraquinone analogues.

Applications and Biological Relevance

This compound is a crucial starting material in the synthesis of various dyestuffs, including vat and disperse dyes.[12][13] In the realm of drug development and research, it serves as a precursor for the synthesis of more complex anthraquinone (B42736) derivatives. Anthraquinones, as a class of compounds, are known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[14][15] For instance, certain anthraquinone derivatives have been investigated for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases.[14]

While direct studies on the specific signaling pathways modulated by this compound are not extensively documented, its derivatives are of interest. For example, it is a reagent in the preparation of anthraquinones with potential antitumor activities.[4] The genotoxicity of some anthraquinone glycosides and their metabolites has been studied, highlighting the importance of understanding the biological effects of this class of compounds.[16] The development of novel thioanthraquinone analogues from this compound, which exhibit fluorescence, opens up possibilities for their use in drug delivery systems and as sensors.[11]

It is important to note that while the broader class of anthraquinones has been studied for biological activity, the specific toxicological and pharmacological profile of this compound itself is less well-characterized in publicly available literature. Researchers should exercise appropriate caution and conduct thorough in-house assessments before use in biological systems.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C14H6Cl2O2 | CID 6711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-二氯蒽醌 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 82-46-2: this compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 82-46-2 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 10. US4206130A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. atul.co.in [atul.co.in]

- 13. 1,5 dichloro anthraquinone | CAS No. 602-25-5 - Atul Ltd [atul.co.in]

- 14. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Dichloroanthraquinone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloroanthraquinone is a chlorinated aromatic organic compound derived from anthraquinone (B42736). It primarily serves as a crucial intermediate in the synthesis of a variety of dyes and pigments, and as a building block for the development of pharmacologically active molecules, including some with antitumor properties.[1][2][3] Its reactivity is characterized by the two chlorine atoms attached to the anthraquinone core, which can be substituted by various nucleophiles, allowing for the synthesis of a wide range of derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for this compound.

Physical and Chemical Properties

This compound is a yellow crystalline powder at room temperature.[4][5] It is generally considered stable under normal storage conditions, though it should be kept in a dry, cool, and well-ventilated place away from strong oxidizing agents.[5]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [6] |

| Molecular Weight | 277.10 g/mol | |

| Appearance | Yellow crystalline powder | [4][5] |

| Melting Point | 245-247 °C (lit.) | [3] |

| 241.0-251.0 °C | [4] | |

| 249-250 °C | ||

| Boiling Point | 387.84 °C (rough estimate) | [3][6] |

| Density | 1.3240 g/cm³ (rough estimate) | [3][6] |

| Vapor Pressure | 1.79 x 10⁻⁸ mmHg at 25 °C | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (4.2 x 10⁻⁵ g/L at 25 °C) | [6] |

| Nitrobenzene (B124822) | Soluble | [1][3] |

| Anisole | Soluble | [1][3] |

| Benzyl alcohol | Soluble | [1][3] |

| Ethanol | Insoluble | [1][3] |

| Acetic acid | Insoluble | [1][3] |

| Benzene | Insoluble | [1][3] |

| Toluene | Insoluble | [1][3] |

| Chloroform (B151607) | Sparingly soluble (with heating and sonication) | [6] |

| Ethyl Acetate | Slightly soluble (with heating and sonication) | [6] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region. The protons on the chlorinated rings will be in a different chemical environment compared to the protons on the non-chlorinated rings, leading to distinct signals.

Typical Experimental Parameters:

-

Solvent: CDCl₃ or DMSO-d₆

-

Concentration: 5-10 mg/mL

-

Temperature: Room temperature

-

Instrument: 300 MHz or higher NMR spectrometer

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbons attached to chlorine atoms will have their chemical shifts influenced by the electronegativity of the chlorine.

Typical Experimental Parameters:

-

Solvent: CDCl₃ or DMSO-d₆

-

Concentration: 20-50 mg/mL

-

Temperature: Room temperature

-

Instrument: 75 MHz or higher NMR spectrometer

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and C-Cl stretching vibrations.

Typical Experimental Parameters:

-

Sample Preparation: KBr pellet method. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk.

-

Instrument: A standard FT-IR spectrometer.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Typical Experimental Parameters:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound from 1,5-Dinitroanthraquinone (B1294578)

This method is adapted from patented industrial processes and provides a high yield of this compound.[7][8]

Materials:

-

1,5-Dinitroanthraquinone

-

Phthalic anhydride (B1165640)

-

Chlorine gas

-

Nitrobenzene (for purification)

-

Methanol (B129727) (for washing)

Procedure:

-

In a suitable reaction vessel, melt phthalic anhydride (at least 50% by weight relative to the 1,5-dinitroanthraquinone).

-

Add 1,5-dinitroanthraquinone to the molten phthalic anhydride.

-

Heat the mixture to a temperature between 170 °C and 260 °C.

-

Bubble chlorine gas through the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, remove the excess chlorine by purging with an inert gas (e.g., nitrogen).

-

The phthalic anhydride can be removed by vacuum distillation or by washing with hot water.

-

For further purification, the crude product can be recrystallized from a solvent such as nitrobenzene.[7][9] The crude product is dissolved in hot nitrobenzene, cooled to allow crystallization, and then the crystals are collected by filtration. The crystals are washed with nitrobenzene and then methanol to remove residual nitrobenzene.

Caption: Synthesis workflow for this compound.

Nucleophilic Substitution Reaction with Thiols

This compound can undergo nucleophilic aromatic substitution, for example, with thiols, to yield thioether derivatives.[2]

Materials:

-

This compound

-

A thiol (e.g., 1-dodecanethiol)

-

Potassium hydroxide

-

Ethylene (B1197577) glycol

-

Chloroform

-

Water

-

Sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound and the thiol in ethylene glycol.

-

Add an aqueous solution of potassium hydroxide.

-

Heat the mixture with stirring at 110-120 °C under reflux for an extended period (e.g., 48 hours).

-

After cooling, add chloroform to the reaction mixture to extract the organic products.

-

Separate the organic layer and wash it multiple times with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The solvent is then evaporated, and the crude product can be purified by column chromatography.

Caption: Workflow for a typical nucleophilic substitution reaction.

Biological Activity and Toxicology

While this compound itself is primarily used as a chemical intermediate, many of its derivatives have been investigated for their biological activity, particularly as anticancer agents.[2] Anthraquinone derivatives are known to exert their anticancer effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[10]

Caption: Generalized anticancer mechanism for anthraquinone derivatives.

Safety and Toxicology

This compound is classified as causing serious eye irritation.[6] It is recommended to handle the compound with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area.

Toxicological Data:

-

Acute Oral Toxicity: No specific LD50 value has been found in the searched literature.

-

Eye Irritation: A Draize test on rabbits resulted in a mild reaction at a dose of 500 mg over 24 hours.

Applications

The primary application of this compound is as a versatile intermediate in the chemical industry.

-

Dye Synthesis: It is a key precursor for the synthesis of various anthraquinone dyes, including vat dyes and disperse dyes.[1][3]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for the synthesis of more complex molecules with potential biological activity.[1][2]

-

Organic Electronics: There is some indication of its use in the production of organic semiconductors.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity allows for the synthesis of a diverse range of derivatives, which have found applications in the dye industry and are of interest in the development of new pharmaceutical compounds. While detailed toxicological data is limited, it is known to be an eye irritant and should be handled with appropriate care. Further research into its quantitative solubility and biological interactions could expand its applications.

References

- 1. CAS 82-46-2: this compound | CymitQuimica [cymitquimica.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. chembk.com [chembk.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 82-46-2 [amp.chemicalbook.com]

- 7. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 8. US4206130A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure and Formula of 1,5-Dichloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of 1,5-dichloroanthraquinone. Detailed experimental protocols for its synthesis and characterization are presented, supported by quantitative data and spectroscopic analysis.

Molecular Structure and Formula

This compound is a chlorinated derivative of anthraquinone (B42736) with the chemical formula C₁₄H₆Cl₂O₂ .[1] Its IUPAC name is 1,5-dichloroanthracene-9,10-dione . The molecule consists of a central anthraquinone core, which is a tricyclic aromatic ketone, with two chlorine atoms substituted at the 1 and 5 positions.

The structure of this compound has been determined by X-ray crystallography.[2] The molecule possesses a center of symmetry and crystallizes in the monoclinic space group P2₁/a.[2] Due to steric hindrance between the chlorine atoms and the adjacent carbonyl groups, the molecule exhibits slight distortions from planarity, primarily in the central quinonoid ring.[2]

A visualization of the molecular structure is provided below.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆Cl₂O₂ | [1] |

| Molar Mass | 277.10 g/mol | [1] |

| CAS Number | 82-46-2 | [1] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 245-247 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [3] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/a | [2] |

Crystallographic Data

The unit cell parameters for this compound are provided in the following table.

| Parameter | Value |

| a | 11.01 Å |

| b | 13.06 Å |

| c | 3.84 Å |

| β | 92° 07' |

| Molecules per unit cell (Z) | 2 |

| Source: Bailey, M. (1958). Acta Cryst. 11, 103.[2] |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized by the chlorination of 1,5-dinitroanthraquinone (B1294578) in the presence of molten phthalic anhydride (B1165640).[2][5]

Materials:

-

1,5-Dinitroanthraquinone

-

Phthalic anhydride

-

Chlorine gas

-

Nitrobenzene

Procedure:

-

A mixture of 1,5-dinitroanthraquinone and at least 50% by weight of phthalic anhydride is heated to a molten state (typically between 200-250 °C).[5]

-

Chlorine gas is passed through the melt. The reaction progress can be monitored by thin-layer chromatography or gas chromatography until the starting material is consumed.[5]

-

After the reaction is complete, the excess chlorine is removed by passing nitrogen gas through the melt.[5]

-

The molten mixture is then cooled and solidified.

-

The phthalic anhydride is largely removed by vacuum distillation.[2]

-

The powdered residue is purified by recrystallization. For example, the residue can be dissolved in hot nitrobenzene, filtered, and then washed with methanol to remove the nitrobenzene, yielding pure this compound.[2]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), for ¹H and ¹³C NMR analysis.

-

Instrumentation: NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The FTIR spectrum can be recorded using a KBr pellet of the solid sample.

-

Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The vibrational frequencies of the functional groups in the molecule are identified. A detailed vibrational analysis of this compound has been performed using both experimental (FTIR and FT-Raman) and theoretical (DFT) methods.[6]

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as chloroform (B151607) or methanol.

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum, typically in the range of 200-800 nm.

-

Analysis: The wavelengths of maximum absorption (λₘₐₓ) and the corresponding molar absorptivity values (ε) are determined. This compound exhibits strong absorption in the ultraviolet-visible spectrum, which is indicative of its conjugated system.[7]

The following diagram outlines the analytical workflow for the characterization of this compound.

Caption: Analytical workflow for the spectroscopic characterization of this compound.

Spectroscopic Data

NMR Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.

¹H NMR Data (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) |

| H-2, H-6 | 8.167 |

| H-3, H-7 | 7.938 |

| H-4, H-8 | 7.867 |

| Source: ChemicalBook[8] |

¹³C NMR Data (DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-9, C-10 | 180.42 |

| C-4a, C-5a | 136.90 |

| C-8a, C-9a | 136.86 |

| C-2, C-6 | 134.58 |

| C-1, C-5 | 132.73 |

| C-4, C-8 | 128.50 |

| C-3, C-7 | 126.48 |

| Source: ChemicalBook[8] |

FTIR Spectroscopy

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A detailed vibrational analysis has been performed, assigning the observed bands to specific vibrational modes.[6]

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O stretching |

| ~1580 | C=C aromatic stretching |

| ~1280 | C-C stretching |

| ~800 | C-Cl stretching |

| ~750 | C-H bending (out-of-plane) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

UV-Vis Spectroscopy

In chloroform, this compound exhibits characteristic absorption bands in the UV-Vis region. The presence of the conjugated system of the anthraquinone core gives rise to these absorptions.

| Solvent | λₘₐₓ (nm) |

| Chloroform | ~335 |

Note: Molar absorptivity (ε) values are dependent on the specific experimental conditions and are best determined empirically.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and properties of this compound. The experimental protocols for its synthesis and characterization, along with the corresponding spectroscopic data, offer a valuable resource for researchers and scientists working with this compound. The provided information is intended to support further research and development in fields where this compound and its derivatives are of interest.

References

- 1. 1,5 Dichloro Anthraquinone and 1,8 Dichloro Anthraquinone Pragna Group [pragna-group.com]

- 2. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 3. This compound | C14H6Cl2O2 | CID 6711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 82-46-2 [sigmaaldrich.com]

- 5. US4206130A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Vibrational analysis of 1,4-diaminoanthraquinone and this compound. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(82-46-2) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 1,5-Dichloroanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,5-Dichloroanthraquinone in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents standardized experimental protocols for determining the solubility of this compound.

Introduction to this compound

This compound is a chlorinated aromatic ketone, appearing as a yellow crystalline powder. Its chemical structure, characterized by an anthraquinone (B42736) core with two chlorine atoms at the 1 and 5 positions, renders it practically insoluble in water.[1] However, it exhibits varying degrees of solubility in a range of organic solvents. This property is crucial for its application as an intermediate in the synthesis of dyes and pigments.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and various applications. Below is a summary of its qualitative solubility in a range of organic solvents based on available data.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility Description | Reference |

| Aromatic | Nitrobenzene | Soluble | [1][2] |

| Anisole | Soluble | [1][2] | |

| Benzene | Insoluble/Sparingly Soluble | [1][2] | |

| Toluene | Insoluble/Sparingly Soluble | [1][2] | |

| Alcohols | Benzyl Alcohol | Soluble | [1][2] |

| Ethanol | Insoluble/Sparingly Soluble | [1][2] | |

| Methanol | Sparingly Soluble | ||

| Halogenated | Chloroform | Sparingly Soluble (requires heating and sonication) | [3] |

| Esters | Ethyl Acetate | Slightly Soluble (requires heating and sonication) | [3] |

| Acids | Acetic Acid | Insoluble/Sparingly Soluble | [1][2] |

| Ketones | Acetone | Soluble | [4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container.

-

Drying and Weighing: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

Caption: Workflow for the Gravimetric Determination of Solubility.

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the undissolved solid, a small, accurately measured volume of the saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dichloroanthraquinone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of 1,5-dichloroanthraquinone (CAS No. 82-46-2), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] This document includes a summary of its physical properties, detailed experimental protocols for its synthesis, and a general procedure for melting point determination.

Physicochemical Data

This compound is a yellow crystalline powder.[1][3] It is insoluble in water but soluble in organic solvents such as chloroform (B151607) and acetone.[1][2][4] Its stability under normal processing conditions makes it a versatile building block in organic chemistry.[5]

Table 1: Thermal Properties of this compound

| Property | Value (°C) |

| Melting Point | 180 - 182[1] |

| Melting Point | 241.0 - 251.0[6][7] |

| Melting Point | 244 - 250[8] |

| Melting Point | 245 - 247[4][9][10] |

| Boiling Point | 387.84 (Rough Estimate)[4][9] |

Note: The variability in the reported melting point may be due to the purity of the substance and the analytical method used. A 96% pure sample, for instance, has a reported melting range of 241.0-251.0°C.[6][7]

Experimental Protocols

2.1. Synthesis of this compound from 1,5-Dinitroanthraquinone (B1294578)

This protocol is based on a patented industrial process for preparing this compound.[11][12] The method involves the reaction of 1,5-dinitroanthraquinone with elemental chlorine in the presence of liquid phthalic anhydride (B1165640).[11][12]

Materials:

-

1,5-Dinitroanthraquinone (98% pure)

-

Phthalic anhydride

-

Chlorine gas

-

Thermostatically controlled 1 L glass reaction vessel with stirrer and gas inlet tube

Procedure:

-

Melt 900 g of phthalic anhydride at 200°C in the reaction vessel.[12]

-

Introduce 300 g of ground 1,5-dinitroanthraquinone into the melt while stirring.[12]

-

Raise the temperature to 240-245°C and pass a stream of chlorine gas (11 L/hour) into the mixture.[12]

-

Continue the reaction for approximately 150 minutes. The evolution of brown reaction gases will be observed, and the suspension will transition to a clear melt after about 60 minutes.[12]

-

After the reaction, purify the product. One method involves vacuum distillation to remove the phthalic anhydride.[12]

-

Add 300 ml of nitrobenzene to the cooled, powdered distillation residue and heat to 200-210°C to form a solution.[12]

-

Cool the solution to 20-25°C to allow the this compound to crystallize.

-

Filter the crystals, wash with methanol, and dry. This yields a high-purity product.[12]

2.2. General Protocol for Melting Point Determination (Capillary Method)

This is a standard laboratory procedure for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The observed range is the melting point of the sample. For a pure substance, this range is typically narrow.

Visualization of Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of this compound from its dinitro precursor, as detailed in the experimental protocol section.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 82-46-2: this compound | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. A19534.18 [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 82-46-2 [chemicalbook.com]

- 10. 1,5-ジクロロアントラキノン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 12. US4206130A - Process for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 1,5-Dichloroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-dichloroanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for the identification, characterization, and quality control of this compound in research and development settings.

UV-Visible Spectroscopy

| Parameter | Value | Solvent | Notes |

| λmax | ~343 nm | Acetone (B3395972) | Value reported for a charge-transfer complex.[2] |

| Spectral Feature | Strong Absorption | General | Expected due to the conjugated π-system of the anthraquinone (B42736) core.[1] |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct peaks corresponding to its functional groups. The data presented is typical for anthraquinone derivatives.

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

| ~3070 | C-H stretch (aromatic) | Medium |

| ~1670 | C=O stretch (quinone) | Strong |

| ~1580 | C=C stretch (aromatic) | Strong |

| ~1280 | C-C stretch | Medium |

| ~800 | C-Cl stretch | Strong |

| ~750 | C-H bend (aromatic) | Strong |

Note: The IR spectrum of this compound is noted to lack an absorption peak at 1347.85 cm-1.[2] The carbonyl (C=O) stretching frequency in derivatives of this compound has been observed in the range of 1671-1726 cm-1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.167 | d | Aromatic Proton |

| 7.938 | t | Aromatic Proton |

| 7.867 | d | Aromatic Proton |

Solvent: DMSO-d₆[4]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 180.42 | C=O (Quinone) | | 136.90 | Aromatic C | | 136.86 | Aromatic C | | 134.58 | Aromatic C | | 132.73 | Aromatic C-Cl | | 128.50 | Aromatic C-H | | 126.48 | Aromatic C-H |

Solvent: DMSO-d₆

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Visible Spectroscopy Protocol

-

Sample Preparation : A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, chloroform, or acetone). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 AU.

-

Instrumentation : A dual-beam UV-Visible spectrophotometer is used.

-

Blank Measurement : The cuvette is filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement : The cuvette is rinsed and filled with the sample solution. The absorption spectrum is recorded over a wavelength range of 200-800 nm.

-

Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Approximately 1-2 mg of this compound is combined with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Grinding : The mixture is thoroughly ground to a fine, homogenous powder.

-

Pellet Formation : The powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Instrumentation : The KBr pellet is placed in the sample holder of an FT-IR spectrometer (e.g., Bruker IFS 85).[5]

-

Data Acquisition : The IR spectrum is recorded in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet is also recorded for background correction.

-

Data Analysis : The positions of the major absorption bands are identified and assigned to their corresponding vibrational modes.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing : The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

A Comprehensive Technical Guide to the Synthesis of 1,5-Dichloroanthraquinone from 1,5-Dinitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for converting 1,5-dinitroanthraquinone (B1294578) to 1,5-dichloroanthraquinone. This transformation is a crucial process for obtaining a valuable intermediate used in the synthesis of various dyestuffs and potentially as a building block in medicinal chemistry. The synthesis is a multi-step process involving reduction, diazotization, and a Sandmeyer reaction. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the overall workflow.

Synthetic Pathway Overview

The conversion of 1,5-dinitroanthraquinone to this compound is typically achieved through a three-step reaction sequence:

-

Reduction: The two nitro groups of 1,5-dinitroanthraquinone are reduced to primary amino groups to form 1,5-diaminoanthraquinone (B86024).

-

Bis-diazotization: The resulting 1,5-diaminoanthraquinone is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to convert both primary amino groups into diazonium salt groups.

-

Sandmeyer Reaction: The bis-diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction, which replaces the diazonium groups with chlorine atoms, yielding the final product, this compound.

Each of these steps requires careful control of reaction conditions to ensure high yield and purity of the desired products.

Experimental Protocols

The following sections provide detailed experimental methodologies for each stage of the synthesis. These protocols are based on established procedures for similar anthraquinone (B42736) derivatives and related aromatic compounds.

Step 1: Reduction of 1,5-Dinitroanthraquinone to 1,5-Diaminoanthraquinone

The reduction of the nitro groups can be accomplished through various methods. A common and effective laboratory-scale method involves the use of sodium sulfide (B99878) as the reducing agent.

Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of 1,5-dinitroanthraquinone in water is prepared.

-

Reagent Addition: A solution of sodium sulfide nonahydrate in water is added dropwise to the stirred suspension at room temperature. The molar ratio of sodium sulfide to 1,5-dinitroanthraquinone should be carefully controlled.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with stirring, until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: The reaction mixture is cooled to room temperature, and the solid product is collected by vacuum filtration.

-

Purification: The crude 1,5-diaminoanthraquinone is washed thoroughly with hot water to remove inorganic salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as nitrobenzene (B124822) or by sublimation.

Step 2: Bis-diazotization of 1,5-Diaminoanthraquinone

The conversion of the diamine to the bis-diazonium salt is a critical step that must be performed at low temperatures to prevent the premature decomposition of the diazonium salt.

Protocol:

-

Dissolution: 1,5-diaminoanthraquinone is dissolved in concentrated sulfuric acid in a beaker, with cooling in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Diazotizing Agent Preparation: A solution of sodium nitrite in water is prepared and cooled.

-

Diazotization: The cold sodium nitrite solution is added dropwise to the stirred solution of 1,5-diaminoanthraquinone in sulfuric acid. The temperature must be strictly maintained below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same low temperature. The completion of the diazotization can be checked by testing for the absence of the starting amine (e.g., with a coupling agent) and the presence of excess nitrous acid (starch-iodide paper test).

-

Excess Nitrous Acid Removal: Any excess nitrous acid is subsequently destroyed by the careful addition of a small amount of urea.

Step 3: Sandmeyer Reaction to Yield this compound

The final step involves the copper(I)-catalyzed replacement of the diazonium groups with chlorine.

Protocol:

-

Catalyst Preparation: A solution of copper(I) chloride is prepared by dissolving copper(I) chloride in concentrated hydrochloric acid. This solution should be cooled in an ice bath.

-

Sandmeyer Reaction: The cold bis-diazonium salt solution from Step 2 is added slowly, in portions, to the stirred, cold copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The temperature should be kept low initially and then may be allowed to rise to room temperature.

-

Reaction Completion: After the addition is complete and the nitrogen evolution has subsided, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.

-

Work-up: The reaction mixture is then poured into a large volume of water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude this compound is washed with water until the washings are neutral and then dried. Purification can be achieved by recrystallization from a suitable solvent like nitrobenzene or o-dichlorobenzene to yield the final product.[1][2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound from 1,5-dinitroanthraquinone. The data for the reduction step is based on a high-pressure amination method found in the literature, which provides a benchmark for yield expectations. Yields for the diazotization and Sandmeyer steps are typically good to excellent for aromatic systems.

Table 1: Reagents and Conditions for the Synthesis of 1,5-Diaminoanthraquinone

| Parameter | Value | Reference |

| Starting Material | 1,5-Dinitroanthraquinone (90% purity) | [3] |

| Reagent | Liquid Ammonia | [3] |

| Solvent | Toluene | [3] |

| Molar Ratio (Ammonia:Dinitroanthraquinone) | 40:1 | [3] |

| Temperature | 150 °C | [3] |

| Pressure | 50 atm | [3] |

| Reaction Time | 7 hours | [3] |

| Yield of 1,5-Diaminoanthraquinone | 92% of theoretical | [3] |

Table 2: Reagents and Conditions for Diazotization and Sandmeyer Reaction

| Parameter | Value | Reference |

| Starting Material | 1,5-Diaminoanthraquinone | Adapted from[4] |

| Diazotizing Agent | Sodium Nitrite in conc. H₂SO₄ | Adapted from[4] |

| Diazotization Temperature | 0-5 °C | Adapted from[4] |

| Sandmeyer Reagent | Copper(I) Chloride in conc. HCl | General Procedure |

| Reaction Temperature | 0-5 °C initially, then warming | General Procedure |

| Purity of this compound | >96% after recrystallization | [1][2] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process, from the starting material to the final purified product.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Reaction Mechanism

The core chemical transformations in this synthesis are the reduction of nitro groups and the Sandmeyer reaction.

-

Reduction: The reduction of nitroarenes with sodium sulfide proceeds via a complex series of single-electron transfers and protonations, ultimately leading to the formation of the corresponding amino group.

-

Diazotization and Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve a radical pathway initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.

The following diagram illustrates the key mechanistic steps of the Sandmeyer reaction.

Caption: Mechanism of the Sandmeyer reaction.

This guide provides a comprehensive framework for the synthesis of this compound from 1,5-dinitroanthraquinone. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols when handling the hazardous materials involved in this synthesis.

References

- 1. US4206130A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 3. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

1,5-Dichloroanthraquinone: A Technical Whitepaper on Potential Toxicity and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. 1,5-Dichloroanthraquinone is a chemical compound that should be handled with appropriate safety precautions by trained professionals only. The information contained herein is a synthesis of available data and predictions; however, comprehensive toxicological and environmental impact studies on this specific compound are limited. Much of the following information is inferred from studies on structurally related compounds, and this should be considered when evaluating the potential risks.

Executive Summary

This compound is a chlorinated aromatic compound used as an intermediate in the synthesis of dyes and pharmaceuticals. While specific toxicological and ecotoxicological data for this isomer are scarce, evidence from related anthraquinone (B42736) derivatives and their chlorinated analogues suggests a potential for significant human health and environmental risks. Structurally similar compounds have demonstrated genotoxicity, carcinogenicity, and aquatic toxicity. This whitepaper provides a detailed overview of the known and predicted toxicological profile and environmental fate of this compound, outlines standard experimental protocols for its assessment, and discusses potential mechanisms of toxicity. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for assessing its toxicological and environmental behavior.

| Property | Value | Reference |

| CAS Number | 82-46-2 | |

| Molecular Formula | C₁₄H₆Cl₂O₂ | |

| Molecular Weight | 277.10 g/mol | |

| Appearance | Yellow powder/crystals | [1] |

| Melting Point | 245-247 °C | |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in nitrobenzene, anisole, and benzene; sparingly soluble in alcohol, acetic acid, and toluene. | [1] |

Potential Human Health Toxicity

Direct experimental data on the toxicity of this compound is limited. The following sections synthesize available information and draw inferences from studies on related compounds.

Acute Toxicity

No definitive LD50 (oral, dermal) or LC50 (inhalation) values for this compound are available in the reviewed literature. Safety Data Sheets consistently state that acute toxicity information is not available.[3]

-

Eye Irritation: It is classified as a substance that causes serious eye irritation.[4] A Draize test on rabbits resulted in a mild reaction.

-

Skin Irritation: May cause skin irritation.[3]

-

Respiratory and Digestive Tract Irritation: May cause irritation upon inhalation or ingestion.[3]

Genotoxicity and Mutagenicity

There is no specific data on the genotoxicity or mutagenicity of this compound. However, several other anthraquinone derivatives have been shown to be genotoxic.[5][6]

-

Related Compounds: Some anthraquinone derivatives are mutagenic in the Ames test and can induce chromosomal aberrations.[7][8] For instance, 2-hydroxyanthraquinone, a metabolite of anthraquinone, is mutagenic.[7]

-

Predicted Risk: Quantitative Structure-Activity Relationship (QSAR) models predict a high to very high risk of genotoxicity and mutagenicity for chlorinated anthraquinone derivatives.[9]

Carcinogenicity

This compound is not currently classified as a carcinogen by major regulatory bodies.[3] However, studies on the parent compound and other derivatives raise concerns.

-

Anthraquinone (Parent Compound): There is sufficient evidence in experimental animals for the carcinogenicity of anthraquinone, leading to its classification as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[7]

-

Chlorinated Analogues: QSAR modeling predicts a high to very high risk of carcinogenicity for chlorinated anthraquinone derivatives.[9]

Potential Mechanisms of Toxicity

The toxicity of anthraquinone derivatives is often linked to two primary mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.[6][10]

-

Reactive Oxygen Species (ROS) Generation: The quinone structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. This can induce oxidative stress, leading to cellular damage, including lipid peroxidation and DNA damage.[10]

-

Topoisomerase II Inhibition: Some anthraquinones can intercalate into DNA and inhibit the function of topoisomerase II, an enzyme essential for DNA replication and repair. This can lead to DNA strand breaks and chromosomal aberrations, contributing to genotoxicity and carcinogenicity.[6]

Caption: Potential toxicity pathways of this compound.

Environmental Impact and Fate

The environmental impact of this compound is largely uncharacterized. Its low water solubility suggests it will likely partition to solids like soil and sediment.

Environmental Fate

| Parameter | Predicted/Inferred Value/Behavior | Rationale/Reference |

| Persistence | Likely to be persistent | Chlorinated aromatic compounds are generally resistant to degradation. |

| Bioaccumulation Potential | Moderate to high | The chlorinated and aromatic structure suggests lipophilicity, which can lead to bioaccumulation in organisms.[11] A high bioconcentration factor (BCF) is expected for chlorinated compounds.[12] |

| Soil Mobility (Koc) | Low mobility | Due to low water solubility and expected hydrophobicity, it is likely to have a high soil adsorption coefficient (Koc), indicating strong binding to soil organic matter.[13][14] |

Ecotoxicity

Specific ecotoxicity data (e.g., LC50 for aquatic organisms) for this compound are not available. However, studies on other anthraquinone dyes indicate a potential for aquatic toxicity. For example, the natural anthraquinone dye emodin (B1671224) has been shown to be toxic to Daphnia similis and zebrafish embryos.[4] Given its chemical structure, this compound should not be released into the environment.[3]

Caption: Predicted environmental fate of this compound.

Experimental Protocols

Due to the lack of specific studies on this compound, standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) should be followed to assess its toxicity and environmental fate.

Human Health Toxicity Testing

| Test | Guideline | Brief Methodology |

| Acute Oral Toxicity | OECD 423 or 425 | A stepwise procedure where a single sex of rodent is administered the substance at defined dose levels. Observations of mortality and clinical signs are made for up to 14 days to determine the LD50 or classify the toxicity.[7][15] |

| In Vitro Mutagenicity (Ames Test) | OECD 471 | Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies. |

| In Vitro Chromosomal Aberration Test | OECD 473 | Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal abnormalities. |

| Carcinogenicity Studies | OECD 451 | Long-term (typically 2-year) administration of the substance to rodents, followed by histopathological examination of tissues for neoplastic lesions.[6] |

digraph "Experimental Workflow for Toxicity Assessment" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];start [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acute [label="Acute Toxicity\n(OECD 423/425)", fillcolor="#F1F3F4", fontcolor="#202124"]; geno [label="Genotoxicity Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; ames [label="Ames Test\n(OECD 471)", fillcolor="#FFFFFF", fontcolor="#202124"]; chromo [label="Chromosomal Aberration\n(OECD 473)", fillcolor="#FFFFFF", fontcolor="#202124"]; chronic [label="Chronic/Carcinogenicity\n(OECD 451)", fillcolor="#F1F3F4", fontcolor="#202124"]; risk [label="Risk Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acute; start -> geno; geno -> ames; geno -> chromo; ames -> chronic [label=" if positive ", fontcolor="#5F6368"]; chromo -> chronic [label=" if positive ", fontcolor="#5F6368"]; acute -> risk; chronic -> risk; } Caption: A generalized workflow for assessing the toxicity of a chemical.

Ecotoxicity Testing

Test Guideline Brief Methodology Acute Fish Toxicity OECD 203 or EPA 850.1075 Fish (e.g., rainbow trout, zebrafish) are exposed to a range of concentrations of the test substance for96 hours. The LC50 is determined based on mortality. Daphnia sp. Acute Immobilisation Test OECD 202 or EPA 850.1010 Daphnia magna are exposed to the substance for48 hours, and the EC50 is calculated based on the concentration that immobilizes 50% of the population. Algal Growth Inhibition Test OECD 201 or EPA 850.5400 A freshwater algal species is exposed to the substance for72 hours, and the inhibition of growth is measured to determine the EC50. Ready Biodegradability OECD 301 A small amount of the test substance is incubated with a microbial inoculum. Degradation is followed by measuring parameters like CO₂ evolution or oxygen consumption over 28 days. Bioaccumulation in Fish OECD 305 Fish are exposed to the substance in water, and the concentration in the fish tissue is measured over time to determine the bioconcentration factor (BCF). Conclusion and Recommendations

While direct experimental data on this compound is lacking, the available information on related anthraquinone and chlorinated compounds suggests a significant potential for toxicity and environmental persistence. It is predicted to be an irritant and may possess genotoxic and carcinogenic properties. Environmentally, it is expected to be persistent and bioaccumulative.

It is strongly recommended that comprehensive toxicological and ecotoxicological studies be conducted on this compound following standardized guidelines to accurately characterize its risk profile. Until such datais available, this compound should be handled with extreme caution, and environmental release should be strictly avoided. For professionals in drug development, the potential for genotoxicity and carcinogenicity should be a key consideration in the early stages of evaluating any synthetic pathway involving this intermediate.

References

- 1. This compound-Tangshan Zhouhang Technology|Oxyanthraquinone|Magnesium Sulfate [en.zhouhangchem.cn]

- 2. CAS 82-46-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Anthraquinones - Wikipedia [en.wikipedia.org]

- 4. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the genotoxicity of anthraquinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioconcentration - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. researchgate.net [researchgate.net]

The Reaction Mechanism of 1,5-Dichloroanthraquinone with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloroanthraquinone is a pivotal intermediate in the synthesis of a wide array of functional organic molecules, including dyes, pigments, and biologically active compounds. Its reactivity is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reaction mechanism of this compound with various nucleophiles, including thiols, amines, and alkoxides. It details the underlying mechanistic principles, provides experimental protocols for key reactions, and presents quantitative data for the resulting products. Furthermore, this document explores the biological implications of substituted anthraquinones, particularly their role in cellular signaling pathways, making it a valuable resource for professionals in drug discovery and development.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. The electron-withdrawing nature of the two carbonyl groups in the anthraquinone (B42736) core deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the alpha-positions (1, 4, 5, and 8).

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carbonyl groups, which helps to stabilize this intermediate.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group, yielding the substituted anthraquinone product.

Due to the symmetrical nature of this compound, the initial attack can occur at either the C-1 or C-5 position. Depending on the stoichiometry of the nucleophile, either monosubstitution or disubstitution can be achieved.

Reactions with Thiol Nucleophiles

The reaction of this compound with thiols is a well-documented method for the synthesis of thioether-substituted anthraquinones. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.

Quantitative Data for Reactions with Thiols

| Nucleophile (Thiol) | Product | Yield (%) | Reference |

| 1-Dodecanethiol | 1-Chloro-5-(dodecylthio)anthracene-9,10-dione | 17 | [1] |

| Butyl-3-mercaptopropionate | Butyl 3-((8-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)thio)propanoate | 22 | [1] |

| 1-Pentanethiol | 1-Chloro-5-(pentylthio)anthracene-9,10-dione | 17 | [1] |

| 4-Methylbenzenethiol | 1-Chloro-5-((4-methylphenyl)thio)anthracene-9,10-dione | 20 | [1] |

Experimental Protocol: General Synthesis of Thioanthraquinone Analogues[1]

A mixture of this compound (1 equivalent) and the respective thiol (1 equivalent) is prepared in ethylene (B1197577) glycol (30 ml). An aqueous solution of potassium hydroxide (B78521) (1.2 g KOH in 8 ml of water) is added to the mixture. The reaction is then stirred and heated under reflux at 110-120 °C for 48 hours. After cooling, chloroform (B151607) is added to the reaction mixture to separate the organic layer. The organic layer is washed four times with 30 ml of water and subsequently dried over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product is purified by column chromatography to yield the thioanthraquinone analogue.

Reactions with Amine Nucleophiles

The reaction of this compound with amines leads to the formation of aminoanthraquinones, which are an important class of dyes and have shown significant biological activity. These reactions can be carried out under various conditions, often requiring elevated temperatures and sometimes high pressure, particularly when using ammonia (B1221849).

Experimental Protocol: Synthesis of 1,5-Diaminoanthraquinone (B86024) from 1,5-Dinitroanthraquinone (B1294578) (Illustrative for Amination)

While a direct, detailed protocol for the reaction of this compound with ammonia was not found in the reviewed literature, a procedure for the synthesis of 1,5-diaminoanthraquinone from 1,5-dinitroanthraquinone provides insight into the conditions required for amination of the anthraquinone core.[2]

In an autoclave, 298 g of 1,5-dinitroanthraquinone (containing 10% by weight of 1,8-dinitroanthraquinone) in 2 liters of toluene (B28343) are reacted with 680 g of liquid ammonia (a molar ratio of 40:1). The reaction is carried out at 150 °C and a pressure of 50 atmospheres for 7 hours. After releasing the pressure and cooling to room temperature, the reaction mixture is filtered. The residue is washed with a small amount of solvent and dried under vacuum to yield 219 g of the product (90% by weight of 1,5-diaminoanthraquinone, corresponding to a 92% yield of theory).

Reactions with Alkoxide Nucleophiles

The reaction of this compound with alkoxides provides a route to 1,5-dialkoxyanthraquinones. These reactions are typically performed by generating the alkoxide in situ using a strong base. Detailed experimental protocols and quantitative yield data for these specific reactions were not prominently available in the surveyed literature. However, a general approach can be inferred from standard organic synthesis practices for SNAr reactions.

Conceptual Experimental Protocol: Synthesis of 1,5-Dialkoxyanthraquinones

To a solution of the desired alcohol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to generate the alkoxide in situ. This compound is then added to the reaction mixture. The reaction is typically stirred at an elevated temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The crude product is then purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanism of this compound with a Nucleophile

Caption: Generalized SNAr mechanism for the monosubstitution of this compound.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of substituted anthraquinones.

Biological Significance and Signaling Pathways of Anthraquinone Derivatives

Many substituted anthraquinones exhibit significant biological activity, including anticancer properties. Some of these compounds are believed to exert their effects by inducing the generation of reactive oxygen species (ROS), which in turn can activate cellular stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis (programmed cell death) in cancer cells.

ROS/JNK Signaling Pathway Induced by Anthraquinones

Caption: Proposed signaling pathway for anthraquinone-induced apoptosis in cancer cells.[3]

Conclusion